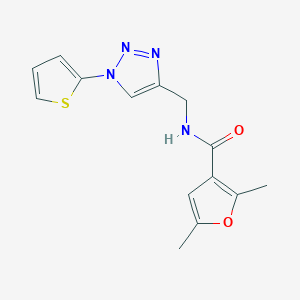

2,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a furan-3-carboxamide core linked to a 1,2,3-triazole ring substituted with a thiophen-2-yl group. The furan ring is substituted at the 2- and 5-positions with methyl groups, while the triazole is functionalized via a methylene bridge.

Properties

IUPAC Name |

2,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-9-6-12(10(2)20-9)14(19)15-7-11-8-18(17-16-11)13-4-3-5-21-13/h3-6,8H,7H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQNMCMXAWHEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CN(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the use of click chemistry methods, particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient formation of triazole derivatives which are crucial for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 5i | H460 | 6.06 | Induces apoptosis via ROS generation |

| 47f | HCT116 | 6.2 | Inhibits cell proliferation |

| 47e | T47D | 43.4 | Induces apoptosis |

These findings suggest that triazole-based compounds can effectively induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and modulation of apoptotic pathways .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. For example, certain compounds have demonstrated efficacy against E. coli with a minimum inhibitory concentration (MIC) as low as 0.0063 μmol/mL. This indicates a strong potential for these compounds in treating bacterial infections .

Case Study 1: Lung Cancer

A study focused on a series of triazole hybrids indicated that compound 5i significantly inhibited the growth of H460 lung cancer cells. The mechanism involved increased levels of LC3 and γ-H2AX proteins, which are markers for autophagy and DNA damage response, respectively . This highlights the dual role of such compounds in both inducing cell death and potentially enhancing the efficacy of existing therapies.

Case Study 2: Breast Cancer

Another investigation into similar triazole derivatives revealed their ability to inhibit T47D breast cancer cell proliferation effectively. The study found that these compounds could disrupt mitochondrial function and induce oxidative stress within cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to effectively inhibit the growth of various bacteria and fungi. A study demonstrated that similar compounds displayed activity against Staphylococcus aureus and Candida albicans, suggesting that 2,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide could have similar effects .

Anticancer Potential

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Recent studies have explored the synthesis of triazole derivatives that exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The presence of the thiophene group may enhance the compound's ability to penetrate cellular membranes and interact with DNA or RNA .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds containing triazole moieties. Some studies suggest that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticidal Activity

Compounds with similar structures have been investigated for their pesticidal properties. The incorporation of the thiophene ring is believed to enhance the bioactivity against pests while maintaining low toxicity to non-target organisms. Research has shown that triazole derivatives can act as fungicides or insecticides, providing effective solutions in crop protection .

Herbicidal Activity

Recent studies have also evaluated the herbicidal properties of furan-based compounds. The unique structure of this compound may offer selective herbicidal activity against specific weed species without harming crops .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of furan , triazole , and thiophene moieties. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Thiophene vs. Thiazole: The target compound’s thiophene ring (electron-rich sulfur heterocycle) contrasts with the thiazole in Pharmacopeial compounds (nitrogen-sulfur heterocycle). Thiophene derivatives are more lipophilic, which may improve blood-brain barrier penetration but reduce solubility .

Triazole Linkage :

- The 1,2,3-triazole in the target compound is a rigid, planar scaffold that facilitates π-π stacking interactions, similar to triazole-containing drugs like tazobactam. However, the absence of sulfone or carboxyl groups (common in β-lactamase inhibitors) limits direct functional analogy .

Furan vs. Urea Backbones :

- The furan-3-carboxamide core is less polar than the urea linkages in Pharmacopeial compounds. Urea groups typically enhance solubility and binding affinity to proteases or kinases, as seen in drugs like sorafenib .

Substituent Effects :

- The methyl groups at C2 and C5 of the furan ring may sterically hinder interactions with flat binding pockets but could stabilize hydrophobic interactions in flexible enzyme cavities.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide, and how are reaction conditions optimized?

Answer: The compound is synthesized via multi-step protocols, often involving:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the thiophene-bearing triazole moiety. This step requires azide precursors (e.g., thiophen-2-yl azides) and propargyl intermediates under mild conditions (room temperature, aqueous/organic solvent mixtures) .

Carboxamide Coupling : Activation of the furan-3-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with the triazole-methylamine intermediate. Solvent choice (DMF, acetonitrile) and base (KCO) influence yield .

Purification : Column chromatography or recrystallization (e.g., ethanol/water) is critical to isolate the product with >95% purity .

Q. Optimization Table :

| Step | Key Variables | Optimal Conditions | Yield Range |

|---|---|---|---|

| CuAAC | Catalyst (CuSO/NaAsc), Solvent | HO:tert-BuOH (1:1), 25°C | 70-85% |

| Amide Coupling | Base, Reaction Time | KCO, 12 hr in DMF | 60-75% |

Q. What spectroscopic methods are used to characterize this compound, and how are structural ambiguities resolved?

Answer:

- 1H/13C NMR : Assign peaks for triazole (δ 7.8–8.2 ppm for H), thiophene (δ 6.9–7.3 ppm), and furan (δ 6.2–6.5 ppm). Methyl groups on furan appear as singlets (δ 2.2–2.5 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.

- IR : Validate amide C=O stretch (~1650 cm) and triazole C-N (~1500 cm) .

Ambiguity Resolution : Overlapping signals (e.g., triazole vs. thiophene protons) are resolved using 2D NMR (COSY, HSQC) or deuterated solvent shifts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly for antimicrobial or antitumor applications?

Answer: SAR Design :

- Variable Substituents : Modify thiophene (e.g., 3-thienyl vs. 2-thienyl), triazole (N1 vs. N2 substitution), or furan methyl groups.

- Biological Assays :

- Antimicrobial : MIC assays against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .

- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Key Findings :

- Thiophene at N1-triazole enhances membrane penetration due to lipophilicity .

- 2,5-Dimethylfuran improves metabolic stability compared to unsubstituted furans .

Q. How should researchers address contradictions in reported biological activity data, such as divergent IC50_{50}50 values across studies?

Answer: Contradiction Analysis Framework :

Experimental Variables : Compare assay conditions (cell line passage number, serum concentration, incubation time).

- Example: IC discrepancies in MCF-7 cells may arise from varying ATP levels in viability assays .

Compound Purity : Verify purity via HPLC (>95%) and exclude solvent residues (e.g., DMSO) that may interfere .

Pharmacokinetic Factors : Assess solubility (logP) and stability in assay media. Poor solubility can lead to false-negative results .

Q. Mitigation Strategy :

- Replicate assays in standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Use orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .

Q. What computational methods are recommended to predict the binding mode of this compound to biological targets (e.g., enzymes or receptors)?

Answer: Workflow :

Target Identification : Use homology modeling (e.g., SWISS-MODEL) if crystal structures are unavailable.

Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on triazole-thiophene interactions with hydrophobic pockets and amide H-bonds .

MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-target complexes .

Validation : Compare with mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. What strategies improve the stability of this compound under physiological conditions for in vivo studies?

Answer: Stability Optimization :

- Prodrug Design : Mask the amide as an ester (hydrolyzed in vivo) to enhance bioavailability .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to improve aqueous solubility .

- Metabolic Blocking : Introduce fluorine at vulnerable positions (e.g., furan methyl) to reduce CYP450-mediated oxidation .

Q. Table 1: Comparative Antimicrobial Activity of Analogues

| Substituent | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |

|---|---|---|---|

| Thiophen-2-yl | 8.2 | 16.5 | |

| Thiophen-3-yl | 12.4 | 32.1 | |

| Unsubstituted triazole | >64 | >64 |

Q. Table 2: Solubility and logP Profiles

| Solvent | Solubility (mg/mL) | logP |

|---|---|---|

| Water | 0.12 | 2.8 |

| DMSO | 45.6 | - |

| Ethanol | 8.3 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.